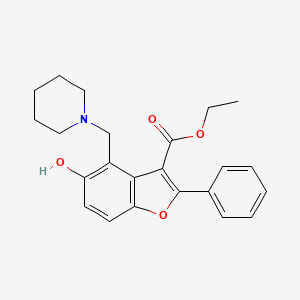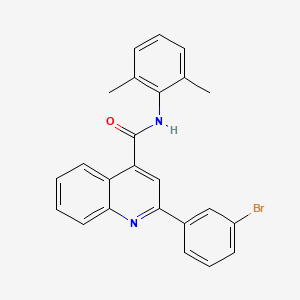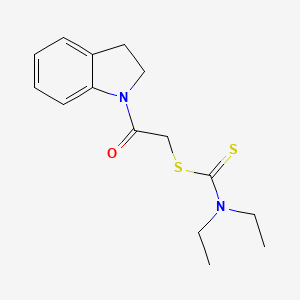![molecular formula C30H31N3O5S B11652841 N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11652841.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with a molecular formula of C30H32N2O3S. This compound is characterized by its intricate structure, which includes aromatic rings, a sulfonamide group, and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps. One common method includes the reaction of dibenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a nitrophenyl derivative and a hydroxyl-containing compound to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
DIBENZYL[(2S)-2-HYDROXY-3-[N-PHENYL(2-METHYLBENZENE)SULFONAMIDO]PROPYL]AMINE: Similar structure but with different substituents on the aromatic rings.
DIBENZYL[2-HYDROXY-3-(N-PHENYLBENZENESULFONAMIDO)PROPYL]AMINE: Lacks the nitro group present in the target compound.
Uniqueness
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C30H31N3O5S |
|---|---|
分子量 |
545.7 g/mol |
IUPAC 名称 |
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C30H31N3O5S/c1-24-15-17-30(18-16-24)39(37,38)32(27-13-8-14-28(19-27)33(35)36)23-29(34)22-31(20-25-9-4-2-5-10-25)21-26-11-6-3-7-12-26/h2-19,29,34H,20-23H2,1H3 |
InChI 键 |
PSRUPYSTPPRIPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)

![8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11652800.png)
![(2Z)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11652804.png)


![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![4-chloro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11652818.png)
![2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione](/img/structure/B11652819.png)

![4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11652827.png)
